molecular formula C26H30ClN5O3 B2709121 2-(2-chlorobenzyl)-N-isobutyl-4-isopentyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1242886-07-2

2-(2-chlorobenzyl)-N-isobutyl-4-isopentyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2709121
CAS No.: 1242886-07-2
M. Wt: 496.01
InChI Key:
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Description

The compound “2-(2-chlorobenzyl)-N-isobutyl-4-isopentyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic molecule. It belongs to the class of compounds known as triazoloquinazolines . These compounds are known for their diverse biological activities and are often used in medicinal chemistry .

Scientific Research Applications

Scientific Research Applications

Chemical Synthesis and Molecular Design

The synthesis of compounds related to the queried chemical structure often involves reactions of anthranilamide with isocyanates, leading to the formation of various heterocyclic compounds, such as oxazolo[2,3-b]quinazolin-5-ones. These synthetic pathways highlight the compound's relevance in the development of novel heterocyclic compounds with potential biological activities (Chern et al., 1988).

Antimicrobial and Antifungal Activities

Similar compounds have been studied for their antimicrobial and antifungal properties. For example, novel pyrazoline and pyrazole derivatives bearing triazolo[4,3-a]quinazoline moieties have shown promising results against various bacterial and fungal strains, underscoring the potential of these compounds in developing new antimicrobial agents (Hassan, 2013).

Analgesic Activity

Compounds featuring the dibromoquinazoline structure, similar to the core of the queried compound, have been explored for their analgesic effects. This research suggests that derivatives of the quinazoline scaffold might offer new pathways for the development of pain management therapies (Saad et al., 2011).

Antitumor Activity

The synthesis of imidazotetrazines, including compounds with structural features akin to the queried chemical, has shown broad-spectrum antitumor activity. This suggests that modifications of the triazoloquinazoline core could yield potent anticancer agents (Stevens et al., 1984).

Antineurotic Activity

Computational studies on triazoloquinazoline derivatives have predicted potential antineurotic activity, indicating their utility in treating male reproductive and erectile dysfunction. This highlights the compound's relevance in the design of new therapeutics for neurological conditions (Danylchenko et al., 2016).

Future Directions

Triazoloquinazoline derivatives, including the given compound, have shown promising biological activities . This suggests that they could be further explored for potential medicinal applications. Future research could focus on optimizing the synthesis process, investigating the mechanism of action in more detail, and conducting comprehensive safety and hazard assessments .

Mechanism of Action

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-4-(3-methylbutyl)-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30ClN5O3/c1-16(2)11-12-30-24(34)20-10-9-18(23(33)28-14-17(3)4)13-22(20)32-25(30)29-31(26(32)35)15-19-7-5-6-8-21(19)27/h5-10,13,16-17H,11-12,14-15H2,1-4H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFGOCMMPASXRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC(C)C)N3C1=NN(C3=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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